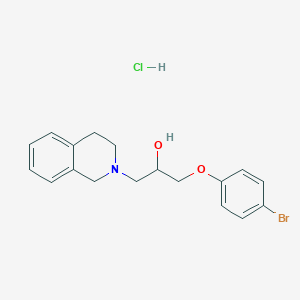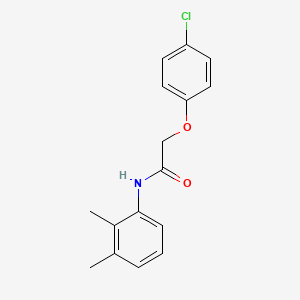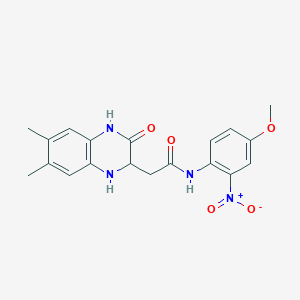
1-(4-bromophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride
Description
Synthesis Analysis
The synthesis of related isoquinoline derivatives involves intricate chemical reactions, including tandem dehydrogenative α-arylation of propargylic alcohols with 2-alkynylbenzaldoximes, leading to α-(4-bromo-isoquinolin-1-yl)-propenones (Alatat et al., 2022). Additionally, novel synthesis routes have been explored for uterine relaxants, utilizing structural hybridization principles for potent activity, which could offer insights into analogous synthesis pathways for the target compound (Viswanathan et al., 2005).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives reveals intricate arrangements conducive to various chemical reactions. For instance, the morpholine derivative synthesis from bromo-phenyl-propanone indicates a structural framework that could be related to our target compound, showcasing the importance of cyclization reactions and the potential for diverse functional group modifications (Tan Bin, 2011).
Chemical Reactions and Properties
Isoquinoline compounds undergo numerous chemical reactions, including copper-catalyzed coupling of nitrogen nucleophiles and aryl bromides, facilitated by ligands derived from 2-aminophenol (Wang et al., 2008). These reactions are pivotal in the synthesis and modification of isoquinoline derivatives, highlighting their versatile chemical properties.
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and functional groups. While specific data on our compound is scarce, analogous compounds like 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol offer insights into the physical characteristics that could be expected, including solubility and crystalline form, which are crucial for practical applications (An Chenhon, 2015).
properties
IUPAC Name |
1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2.ClH/c19-16-5-7-18(8-6-16)22-13-17(21)12-20-10-9-14-3-1-2-4-15(14)11-20;/h1-8,17,21H,9-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINEWXMHMEASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=CC=C(C=C3)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-allyl-5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4020851.png)


![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4020883.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4020886.png)

![4-methoxy-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4020893.png)
![2-[(2-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4020903.png)
![1-[3-(2-furyl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B4020907.png)
![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N-methyl-2-(4-propionylphenoxy)acetamide](/img/structure/B4020920.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020925.png)
![7-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020931.png)
![2-phenyl-2-(phenylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4020949.png)